![molecular formula C13H21NO B13300118 2-[(3-Methylbutyl)amino]-2-phenylethan-1-ol](/img/structure/B13300118.png)
2-[(3-Methylbutyl)amino]-2-phenylethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Methylbutyl)amino]-2-phenylethan-1-ol is an organic compound that features both an amino group and a hydroxyl group attached to a phenylethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylbutyl)amino]-2-phenylethan-1-ol typically involves the reaction of 2-phenylethanol with 3-methylbutylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as distillation or crystallization, are employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methylbutyl)amino]-2-phenylethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[(3-Methylbutyl)amino]-2-phenylacetone.
Reduction: Formation of 2-[(3-Methylbutyl)amino]-2-phenylethanamine.
Substitution: Formation of 2-[(3-Methylbutyl)amino]-2-phenylethyl halides or esters.
Scientific Research Applications
2-[(3-Methylbutyl)amino]-2-phenylethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-[(3-Methylbutyl)amino]-2-phenylethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethanol: A related compound with a hydroxyl group but lacking the amino group.
3-Methylbutylamine: Contains the amino group but lacks the phenylethanol backbone.
2-[(3-Methylbutyl)amino]-2-phenylacetone: An oxidized derivative of the target compound.
Uniqueness
2-[(3-Methylbutyl)amino]-2-phenylethan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the phenylethanol backbone. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-(3-methylbutylamino)-2-phenylethanol |
InChI |
InChI=1S/C13H21NO/c1-11(2)8-9-14-13(10-15)12-6-4-3-5-7-12/h3-7,11,13-15H,8-10H2,1-2H3 |
InChI Key |
UAJSHWQDIGBZMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(CO)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2E)-2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B13300048.png)
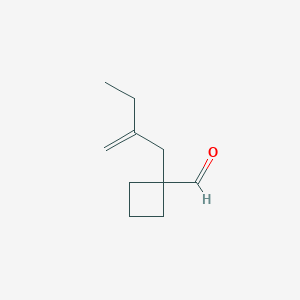


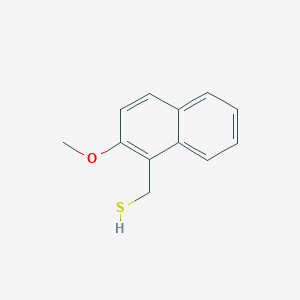
![1-[4-(1H-1,2,4-Triazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13300083.png)
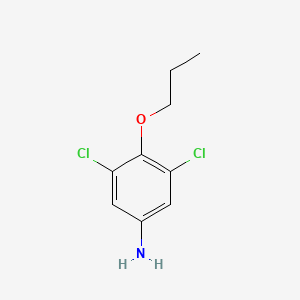
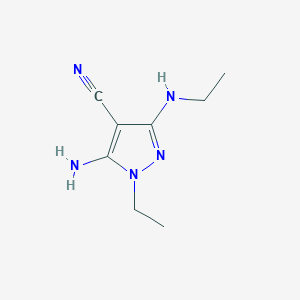
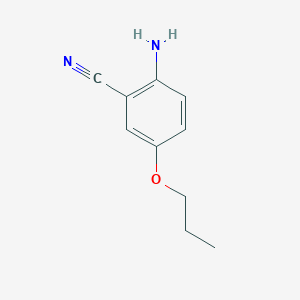
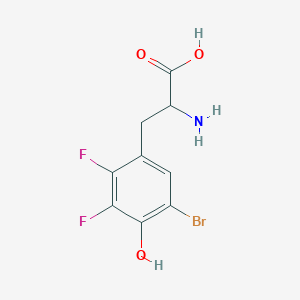
amine](/img/structure/B13300097.png)

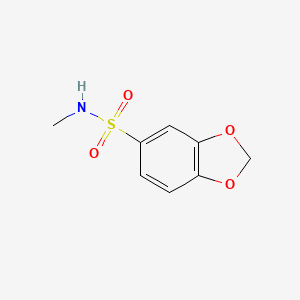
![N-Methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine dihydrochloride](/img/structure/B13300115.png)
